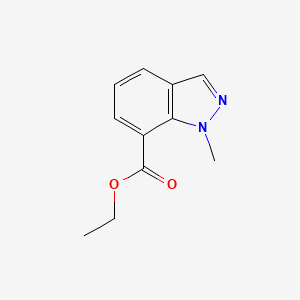

Ethyl 1-methyl-1H-indazole-7-carboxylate

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H12N2O2 |

|---|---|

Peso molecular |

204.22 g/mol |

Nombre IUPAC |

ethyl 1-methylindazole-7-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-4-5-8-7-12-13(2)10(8)9/h4-7H,3H2,1-2H3 |

Clave InChI |

MDVBDJDWNPQSSY-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=CC2=C1N(N=C2)C |

Origen del producto |

United States |

Synthetic Methodologies for Ethyl 1 Methyl 1h Indazole 7 Carboxylate and Analogous Indazole Carboxylates

Strategies for Regioselective N-Alkylation of Indazole Ring Systems

A primary hurdle in the synthesis of compounds like Ethyl 1-methyl-1H-indazole-7-carboxylate is the control of regioselectivity during the alkylation of the indazole nucleus. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two different regioisomers upon alkylation. researchgate.netnih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric properties of both the indazole substrate and the alkylating agent. beilstein-journals.orgnih.gov

N1-Alkylation Approaches for 1-Methyl-1H-indazoles

Achieving selective alkylation at the N1 position is crucial for synthesizing 1-methyl-1H-indazole derivatives. Research has shown that the reaction conditions can be tuned to heavily favor the formation of the N1-alkylated product. A particularly effective system involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (THF). beilstein-journals.orgnih.gov This combination has demonstrated excellent N1-selectivity (>99:1) for a range of indazoles, especially when the reaction temperature is raised to 50 °C to ensure complete conversion. d-nb.info

The high N1-selectivity observed with NaH in THF is thought to arise from the coordination of the sodium cation with the N2-atom and an electron-rich oxygen atom in a C-3 substituent, which sterically hinders the approach of the alkylating agent to the N2 position. nih.gov Thermodynamic control also plays a significant role, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer. nih.govd-nb.info Methodologies that allow for equilibration between the N1 and N2 products often favor the more thermodynamically stable N1-substituted isomer. beilstein-journals.orgnih.gov

| Base | Solvent | Key Feature | Selectivity (N1:N2) | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Kinetic control, potential Na+ chelation | >99:1 | nih.govd-nb.info |

| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Thermodynamic control, equilibration | Variable, often favors N1 | nih.gov |

| - | - | Direct alkylation of indazole-3-carboxylic acid | Highly selective for N1 | diva-portal.org |

N2-Alkylation Challenges and Selectivity Control in Indazole Derivatization

While N1-alkylation is often the desired outcome, the formation of the N2-isomer is a persistent challenge. The distribution of N1 and N2 products is influenced by a delicate balance of steric and electronic effects. researchgate.netnih.gov For instance, the direct alkylation of indazoles often leads to a mixture of both N1- and N2-substituted products. nih.govconnectjournals.com

Interestingly, the presence of an electron-withdrawing group at the C7 position, such as a nitro (NO₂) or a methoxycarbonyl (CO₂Me) group, has been shown to confer excellent N2-regioselectivity (≥96%). nih.govd-nb.info This electronic effect makes the synthesis of this compound particularly challenging, as the desired N1-methylation is electronically disfavored by the C7-carboxylate group.

Several strategies have been developed to achieve selective N2-alkylation when desired. Mitsunobu conditions, for example, show a strong preference for the formation of the N2 regioisomer. nih.govd-nb.info Other methods utilize specific catalysts or reaction conditions to favor the N2 product. A novel approach using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds affords N2-alkylated products with high regioselectivity (N2/N1 up to 100/0) under metal-free conditions. rsc.org Similarly, TfOH or copper(II) triflate can promote selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org Quantum mechanical analyses suggest the high selectivity for N2-alkylation in these cases is due to the reaction proceeding through the less stable but more nucleophilic 2H-indazole tautomer. wuxibiology.com

| Reagents/Conditions | Key Feature | Selectivity (N2:N1) | Reference |

|---|---|---|---|

| Mitsunobu Reaction (e.g., DIAD, PPh3) | Phosphine intermediate may control selectivity | High (e.g., 2.5:1) | nih.govnih.gov |

| TfOH with diazo compounds | Metal-free catalysis | Up to 100:0 | rsc.org |

| TfOH or Cu(OTf)2 with alkyl 2,2,2-trichloroacetimidates | Acid or Lewis acid catalysis | Highly selective for N2 | organic-chemistry.org |

| Indazoles with C7-electron-withdrawing groups (e.g., -CO2Me) | Electronic effect on N2 nucleophilicity | ≥96:4 | nih.govd-nb.info |

Esterification and Carboxylation of the Indazole Core at Position 7

The introduction of a carboxylate group at the C7 position of the indazole ring is a key step in the synthesis of the target compound. This can be achieved either by constructing the indazole ring from a pre-functionalized starting material or by direct functionalization of the indazole scaffold.

Nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution can produce indazoles with ester-containing side chains, although this method typically yields a mixture of N1 and N2 isomers. researchgate.netnih.gov For C7-functionalization, a more common strategy involves starting with a molecule that already contains the desired group. For example, the synthesis of a fluorine-containing indazole-5-carboxylic acid derivative has been achieved from 2,3-difluorobenzoic acid through a multi-step sequence that includes bromination, amidation, Grignard reaction, and cyclization. researchgate.net A similar strategy could be envisioned for C7-carboxylates.

Direct C-H functionalization at the C7 position is a more modern and atom-economical approach. Palladium-catalyzed oxidative arylation has been successfully used for site-selective C7 arylation, directed by an electron-withdrawing group at the C4 position. researchgate.net While this demonstrates the feasibility of C7 functionalization, direct carboxylation or esterification via C-H activation remains a developing area.

Novel Synthetic Routes to Indazole Carboxylates

Recent advancements in synthetic organic chemistry have provided new and efficient pathways for the construction and functionalization of the indazole core, which are applicable to the synthesis of indazole carboxylates.

Cyclization Reactions in Indazole Construction

The formation of the indazole ring system itself is a critical step, and numerous cyclization strategies have been developed. These methods often involve the formation of the N-N bond as the key ring-closing step.

Intramolecular Ullmann-type Reaction: A scalable three-step approach to a substituted 1H-indazole has been reported, which involves an ortho-directed lithiation, condensation with methyl hydrazine to form a hydrazone, and a final intramolecular Ullmann reaction to give the desired 1H-indazole. thieme-connect.com

N-N Bond-Forming Oxidative Cyclization: This method allows for the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines. The reaction proceeds via oxidation of the anilinic nitrogen, followed by nucleophilic addition and cyclization. organic-chemistry.org

[3+2] Annulation: The 1H-indazole skeleton can be constructed from arynes and hydrazones via a [3+2] annulation approach. organic-chemistry.org

Cascade Cyclization: An efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed to synthesize pyrazino[1,2-b]indazoles under catalyst-free conditions. rsc.org

Cross-Coupling Methodologies for Indazole Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed indazole scaffolds. These methods allow for the introduction of a wide variety of substituents onto the indazole ring with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a highly effective method for forming C-C bonds by coupling an aryl halide with an organoboronic acid. rsc.org It has been used to synthesize a series of indazole derivatives by reacting 3-iodo indazole moieties with various aryl boronic acids. nih.gov A two-step sequence involving Suzuki cross-coupling/deprotection followed by N-arylation has been used to create 1,3-diarylsubstituted indazoles. nih.gov

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation offers an atom-economical alternative to traditional cross-coupling. Site-selective C7 oxidative arylation has been achieved on 1H-indazoles bearing a directing group at the C4 position. researchgate.netresearchgate.net Cobalt(III) catalysis has also been employed for C-H bond functionalization/addition/cyclization cascades to synthesize substituted indazoles. acs.org

These modern synthetic methodologies provide a versatile toolbox for chemists to construct and functionalize indazole carboxylates, enabling the synthesis of complex molecules like this compound for various applications, particularly in drug discovery.

Metal-Catalyzed Transformations in Indazole Synthesis

The construction of the indazole core, including derivatives like this compound, has been significantly advanced by the advent of transition-metal-catalyzed reactions. These methodologies offer high efficiency, functional group tolerance, and novel pathways for creating structural complexity. Key among these are strategies involving palladium, rhodium, copper, and cobalt catalysts, which facilitate the formation of the crucial N-N bond and the bicyclic indazole structure through processes like C-H activation, cross-coupling, and annulation reactions.

Palladium (Pd)-Catalyzed Syntheses: Palladium catalysis is a cornerstone in the synthesis of functionalized indazoles. A pivotal strategy involves the direct, palladium-catalyzed carbonylation of bromoindazoles to furnish unprotected indazole carboxylates, a reaction that is crucial for accessing precursors to compounds like this compound researchgate.net. This method demonstrates the power of palladium in introducing the carboxylate functionality directly onto the indazole scaffold researchgate.net.

Another significant advancement is the palladium-catalyzed direct C-H arylation and alkenylation of the indazole nucleus. Research has shown that using Pd(OAc)₂ as a catalyst with an appropriate oxidant allows for the selective functionalization at the C3 and C7 positions of the indazole ring acs.org. This C7-functionalization is particularly relevant for the synthesis of 7-substituted indazoles. For instance, the oxidative alkenylation of 1H-indazoles has been successfully applied to the synthesis of the drug candidate gamendazole, highlighting the method's utility acs.org. Furthermore, intramolecular C-H amination reactions catalyzed by palladium (ligand-free) provide a direct route to the indazole ring system from readily prepared aminohydrazones nih.gov.

Rhodium (Rh)-Catalyzed Syntheses: Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful and atom-economical tool for constructing the indazole skeleton mdpi.comnih.gov. A common approach involves the reaction of azobenzenes with various partners like aldehydes, alkenes, or alkynes nih.govmdpi.comacs.orgnih.govcaribjscitech.com. In a typical transformation, the azo moiety acts as a directing group, guiding the Rh(III) catalyst to activate an ortho C-H bond on one of the aryl rings. This is followed by insertion of the coupling partner and subsequent intramolecular cyclization to form the 2H-indazole ring system acs.orgnih.govosti.gov. The use of a removable aryl group on the azobenzene has even been developed, allowing for the synthesis of N-unsubstituted indazoles nih.gov. Co-catalytic systems, often involving copper salts like Cu(OAc)₂, are frequently employed as oxidants to facilitate catalyst turnover nih.govmdpi.comnih.gov.

Copper (Cu)-Catalyzed Syntheses: Copper-catalyzed reactions represent a cost-effective and versatile alternative for indazole synthesis. One prominent method is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where the copper catalyst is key in forming both the C-N and N-N bonds organic-chemistry.org. Copper(I) oxide nanoparticles have also been used effectively under ligand-free conditions for similar transformations organic-chemistry.org. Additionally, copper catalysis facilitates the coupling of 2-halobenzonitriles with hydrazine derivatives to yield 3-aminoindazoles through a cascade process organic-chemistry.org. These methods showcase copper's utility in constructing the indazole core from simple, readily available starting materials.

Cobalt (Co)-Catalyzed Syntheses: More recently, cost-effective cobalt catalysts have been successfully applied to indazole synthesis via C-H functionalization pathways analogous to those seen with rhodium nih.govacs.org. Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. This approach demonstrates the first examples of Co(III)-catalyzed additions of C-H bonds to aldehydes, expanding the toolkit for sustainable heterocycle synthesis nih.govacs.org.

| Metal Catalyst | Reaction Type | Key Starting Materials | Typical Product | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Carbonylation | Bromoindazoles, CO | Indazole Carboxylates | researchgate.net |

| Palladium (Pd) | Oxidative Alkenylation | Indazoles, Olefins | C3/C7-Alkenyl Indazoles | acs.org |

| Rhodium (Rh) | C-H Activation/Annulation | Azobenzenes, Aldehydes | N-Aryl-2H-Indazoles | acs.orgnih.gov |

| Rhodium (Rh) | C-H Amidation/N-N Formation | Imidates, Nitrosobenzenes | 1H-Indazoles | nih.govnih.gov |

| Copper (Cu) | Three-Component Reaction | 2-Bromobenzaldehydes, Amines, NaN₃ | 2H-Indazoles | organic-chemistry.org |

| Cobalt (Co) | C-H Activation/Annulation | Azobenzenes, Aldehydes | N-Aryl-2H-Indazoles | nih.govacs.org |

Mechanistic Elucidation of Indazole Reaction Pathways

Understanding the reaction mechanisms underlying the metal-catalyzed synthesis of indazoles is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies, often supported by kinetic experiments, intermediate characterization, and computational analysis like Density Functional Theory (DFT), have provided significant insights into these complex transformations.

Mechanism of Rhodium(III)-Catalyzed C-H Activation/Annulation: The mechanism for the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes is a well-studied example mdpi.comnih.gov. The catalytic cycle is generally proposed to initiate with the formation of an active cationic Rh(III) species.

C-H Activation: The azobenzene coordinates to the rhodium center, and the azo group directs the catalyst to an ortho-C–H bond of the phenyl ring. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate nih.gov.

Migratory Insertion: The coupling partner, such as an aldehyde, coordinates to the rhodium center. This is followed by the migratory insertion of the carbonyl group into the Rh-C bond, forming a seven-membered rhodacycle nih.gov.

Cyclization and Aromatization: This intermediate then undergoes cyclization. Protonolysis of the metallacycle releases an alcohol intermediate and regenerates the active catalyst nih.gov. The final step is an acid-promoted dehydration/aromatization to furnish the stable 2H-indazole product acs.org. The presence of a copper co-catalyst is often essential for re-oxidizing the rhodium catalyst to complete the catalytic cycle, particularly in pathways involving alkenes nih.govmdpi.com.

Mechanism of Palladium-Catalyzed C-H Functionalization: For palladium-catalyzed direct arylation or alkenylation, a plausible mechanism involves coordination of the indazole to the Pd(II) catalyst researchgate.net. This is followed by C-H activation to form a palladacycle intermediate. Subsequent reaction with an aryl halide or olefin, followed by reductive elimination, yields the functionalized indazole and regenerates the active Pd(II) species, often with the help of an oxidant like Ag₂CO₃ acs.orgresearchgate.net.

Mechanism of Copper-Catalyzed Annulation: In the copper-catalyzed three-component synthesis of 2H-indazoles, the proposed mechanism involves several distinct steps facilitated by the copper catalyst researchgate.net.

Condensation: The 2-bromobenzaldehyde and primary amine first condense to form an imine.

C-N Coupling: The copper catalyst facilitates the coupling of sodium azide to the imine intermediate.

N-N Bond Formation: An intramolecular nucleophilic attack occurs where the aryl group is displaced by the terminal nitrogen of the azide, forming the indazole ring. The copper catalyst plays a crucial role in activating the substrates and promoting the key C-N and N-N bond-forming steps organic-chemistry.orgresearchgate.net.

| Catalytic System | Reaction Pathway | Proposed Key Intermediate | Role of Intermediate | Reference |

|---|---|---|---|---|

| Rh(III) | C-H Activation/Annulation | Five-membered rhodacycle | Product of initial C-H activation | nih.gov |

| Rh(III) | C-H Activation/Annulation | Seven-membered rhodacycle | Product of migratory insertion of aldehyde | nih.gov |

| Pd(II) | Direct C-H Arylation | Palladacycle | Product of C-H activation prior to coupling | researchgate.net |

| Cu(I) | Three-Component Reaction | Copper-azide complex | Activates azide for nucleophilic attack | researchgate.net |

| Co(III) | C-H Activation/Annulation | Five-membered cobaltacycle | Product of C-H activation, analogous to Rh | nih.gov |

Structure Activity Relationship Sar Studies of Ethyl 1 Methyl 1h Indazole 7 Carboxylate Derivatives

Impact of N1-Substitution on Biological Activity and Selectivity

The substitution pattern on the indazole nitrogen atoms is a critical determinant of biological activity, as it significantly influences the molecule's interaction with its biological target. The alkylation of the indazole ring can result in two primary isomers, the N1- and N2-substituted products. Generally, the N1-substituted isomers are recognized as being thermodynamically more stable. mdpi.com The N1-alkyl indazoles, in particular, are described as a ubiquitous and privileged motif in medicinal chemistry. rsc.org

The identity of the substituent at the N1 position has a profound impact on potency and selectivity. SAR studies on various indazole series have demonstrated that modifying the N1-substituent can drastically alter biological effects. For instance, in a series of N-1-substituted indazole-3-carboxamides designed as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, the introduction of different functional groups at the terminus of a three-carbon linker attached to the N1 position led to a significant variation in inhibitory activity. nih.gov An unsubstituted 1H-indazole-3-carboxamide was weakly active, but adding a propyl-piperidine group at N1 increased activity, which was further enhanced by replacing the piperidine (B6355638) with a 2,3-dioxoindoline moiety. nih.gov This highlights that both the length of the alkyl chain and the nature of the terminal heterocyclic ring are key to optimizing ligand-target interactions.

The N1-methyl group in Ethyl 1-methyl-1H-indazole-7-carboxylate serves as a foundational element. Based on SAR studies of related compounds, replacing this methyl group with longer or more complex side chains is a common strategy to enhance biological activity. Nucleophilic substitution reactions on halo esters are frequently used to synthesize indazoles with ester-containing side chains of varying lengths at the N1 and N2 positions. nih.govresearchgate.net These synthetic approaches allow for the exploration of how chain length and the presence of terminal functional groups at the N1 position can modulate the pharmacological profile.

| Compound/Scaffold | N1-Substituent | Target | Activity (IC50) |

| Indazole-3-carboxamide | -H | PARP-1 | Weakly active |

| Indazole-3-carboxamide | -(CH₂)₃-piperidine | PARP-1 | 36 μM nih.gov |

| Indazole-3-carboxamide | -(CH₂)₃-(2,3-dioxoindoline) | PARP-1 | 6.8 μM nih.gov |

This table illustrates the impact of N1-substituents on the PARP-1 inhibitory activity of indazole-3-carboxamides.

Role of the Ester Moiety at Position 7 in Ligand-Target Interactions

The substituent at the C7 position of the indazole ring plays a significant role in modulating the pharmacological properties of the molecule. The ethyl carboxylate group at position 7 of the title compound is a key structural feature. The ester moiety, being a hydrogen bond acceptor, can engage in crucial interactions with amino acid residues within the binding pocket of a biological target, thereby anchoring the ligand and contributing to its binding affinity. The orientation and electronic environment of this group are pivotal. NMR studies have shown that an ester carbonyl group at a nitrogen position has a notable deshielding effect on the adjacent 7-H proton, indicating its influence on the local electronic structure. mdpi.com

SAR studies on related indazole derivatives confirm the importance of the C7 position. In a series of marsanidine (B1261314) analogues, which are α2-adrenergic receptor agonists, substitution at the C7 position of the indazole nucleus was explored. nih.gov The introduction of a chlorine or methyl group at C7 resulted in compounds with enhanced cardiovascular activity compared to other analogues. nih.gov Furthermore, replacing the substituent with a fluorine atom at C7 yielded a compound with the highest hypotensive and bradycardic activities in an in vivo model. nih.gov

Conversely, a different C7 substituent can direct the compound to an entirely different target. For example, 7-nitroindazole (B13768) is a selective inhibitor of neuronal nitric oxide synthase. nih.gov This demonstrates that the nature of the C7 substituent is a critical determinant of both biological activity and target selectivity. The ethyl ester in this compound, therefore, likely plays a crucial role in defining its target interactions, and modifications to this group, such as hydrolysis to the corresponding carboxylic acid or conversion to an amide, would be expected to significantly alter its biological profile. nih.govresearchgate.net

| Indazole Analogue | C7-Substituent | Biological Effect |

| Marsanidine Analogue | -Cl | Enhanced cardiovascular activity nih.gov |

| Marsanidine Analogue | -CH₃ | Enhanced cardiovascular activity nih.gov |

| Marsanidine Analogue | -F | Highest hypotensive & bradycardic activity nih.gov |

| Indazole | -NO₂ | Selective inhibitor of neuronal nitric oxide synthase nih.gov |

This table shows the effect of different substituents at the C7 position on the biological activity of indazole derivatives.

Influence of Substituents on the Benzenoid Ring of Indazole

Modifications to the benzenoid portion of the indazole ring (positions 4, 5, and 6) provide another avenue for fine-tuning the pharmacological properties of its derivatives. Substituents on this ring can alter the molecule's electronics, lipophilicity, and steric profile, which in turn affects its absorption, distribution, metabolism, excretion (ADME) properties, and target affinity.

Research has shown that substituents at the 4- and 6-positions of the 1H-indazole scaffold can be crucial for inhibitory activity against specific targets. nih.gov For instance, in a series of compounds developed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the presence and nature of groups at these positions were critical for potency. nih.gov The strategic placement of halogen atoms on the benzenoid ring is a common and often effective strategy. Halogens can act as hydrogen bond acceptors and can occupy specific pockets within a binding site, leading to enhanced affinity.

The position of the substituent is as important as its nature. The introduction of a fluorine atom, for example, can have varied effects depending on its location on the indazole ring. nih.gov While a C7-fluoro substitution proved beneficial in marsanidine analogues, substitutions at other positions would likely yield different outcomes. The electronic effects of substituents on the aromatic ring—whether they are electron-donating or electron-withdrawing—also play a fundamental role in modulating the reactivity and interaction potential of the entire indazole system.

Conformational Flexibility and SAR in Indazole Systems

The indazole core itself is a rigid bicyclic system. Therefore, the conformational flexibility of indazole derivatives is primarily dictated by the substituents attached to this core. While the N1-methyl group of this compound offers limited flexibility, the introduction of longer alkyl or functionalized chains at this position, as seen in PARP-1 inhibitors, introduces multiple rotatable bonds. nih.gov This increased flexibility allows the molecule to adopt various conformations to fit optimally into a binding site.

However, increased flexibility is not always beneficial. While a certain degree of conformational freedom is necessary for a ligand to adapt to its target, excessive flexibility can lead to a significant entropic penalty upon binding, which can decrease binding affinity.

The ethyl carboxylate group at C7 also contributes to the molecule's conformational landscape. Rotation around the C7-C(O) and (O)C-O bonds allows the ester to orient itself in different spatial arrangements. This orientation can be critical for establishing key interactions, such as hydrogen bonds, with the target protein. Computational analyses of conformational ensembles can provide insights into the low-energy, bioactive conformations of such molecules, aiding in the rational design of analogues with improved potency and selectivity. nih.gov

Mechanistic Insights into the Biological Activity of Ethyl 1 Methyl 1h Indazole 7 Carboxylate and Analogues in Vitro

Enzyme Inhibition Studies and Mechanistic Pathways (In Vitro)

Indazole analogues have demonstrated the ability to modulate the activity of a wide range of enzymes through various inhibitory mechanisms. These interactions are central to their potential pharmacological effects, particularly in the contexts of cancer and metabolic diseases.

Kinase Target Interactions

The indazole core is a recognized pharmacophore for the development of kinase inhibitors, which are crucial in cancer therapy. researchgate.net Many indazole derivatives have been developed as specific inhibitors of both tyrosine and serine/threonine kinases. researchgate.net This class of compounds targets the ATP-binding site of kinases, interfering with phosphorylation cascades that regulate cell proliferation, survival, and angiogenesis. Commercially available anticancer drugs such as axitinib (B1684631) and pazopanib (B1684535) feature the indazole core, underscoring its importance in kinase inhibition. researchgate.net

Research into related heterocyclic structures further illuminates potential mechanisms for indazole analogues. For instance, imidazole (B134444) carboxamides have been identified as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a mitogen-activated protein kinase kinase kinase (MAP3K7). researchgate.net These inhibitors were found to have a distinct binding mode in the kinase hinge region. researchgate.net Similarly, other imidazole derivatives have been shown to inhibit p38 MAP kinase with nanomolar efficacy, suggesting that indazole analogues could also target key components of the MAPK signaling pathway, which is frequently deregulated in cancer. researchgate.netnih.gov

Other Enzyme Modulations

Beyond kinases, indazole derivatives and related heterocyclic compounds have been shown to modulate other classes of enzymes.

α-Glucosidase Inhibition: A series of ethyl 4-arylpyrimido[1,2-b]indazole-2-carboxylate derivatives has been synthesized and evaluated for α-glucosidase inhibitory activity. Several of these compounds displayed significant inhibition, with IC50 values more potent than the standard drug, acarbose. mdpi.com A kinetic study of the most active compound revealed it to be a competitive inhibitor, indicating that it competes with the natural substrate for binding to the active site of the enzyme. mdpi.com

Interactive Data Table: α-Glucosidase Inhibition by Pyrimido[1,2-b]indazole-carboxylate Analogues

| Compound | Description | IC50 (µM) | Inhibition Type |

| Analogue 7n | Ethyl 4-(4-bromophenyl)pyrimido[1,2-b]indazole-2-carboxylate | 66.98 ± 0.05 | Competitive |

| Acarbose | Standard Inhibitor | 762.59 ± 0.04 | - |

Note: Data extracted from a study on a series of ethyl 4-arylpyrimido[1,2-b]indazole-2-carboxylate derivatives. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Modulation: IDO1 is a key enzyme in the kynurenine (B1673888) pathway that helps tumors evade the immune system by depleting tryptophan and producing immunosuppressive metabolites. nih.govnih.gov Inhibition of IDO1 is a major strategy in cancer immunotherapy. nih.gov While specific studies on ethyl 1-methyl-1H-indazole-7-carboxylate as an IDO1 inhibitor are not prominent, the broader class of indole (B1671886) and indazole-related structures has been the focus of such research. For example, 1-methyltryptophan has been extensively studied as a competitive inhibitor of IDO1. nih.govnih.gov The development of small-molecule inhibitors targeting IDO1 highlights a potential mechanism for appropriately substituted indazole analogues. nih.gov

No significant in vitro modulation by indazole carboxylate analogues has been reported for bacterial gyrase B or lactate (B86563) dehydrogenase (LDH) in the reviewed literature.

Receptor Agonism/Antagonism Mechanisms

Indazole analogues have also been designed to interact with specific receptors, notably G-protein coupled receptors (GPCRs) like the serotonin (B10506) receptors.

An indolonaphthyridine derivative, which can be considered an extended indazole analogue, has been identified as a selective antagonist for the 5-HT2C and 5-HT2B receptors, with significantly lower affinity for the 5-HT2A receptor. In vitro assays using pig choroid plexus cells, which are rich in 5-HT2C receptors, demonstrated that this compound behaves as a potent antagonist, inhibiting the serotonin-induced accumulation of inositol (B14025) phosphates with a pKB value of 7.13. This indicates a mechanism of blocking the receptor's downstream signaling pathway. The binding affinity for the 5-HT2C receptor was determined to be high, with a pKD of 7.8.

Cellular Pathway Modulation in Disease Models (In Vitro)

The enzymatic and receptor-level interactions of indazole analogues translate into broader effects on cellular pathways, which have been extensively studied in in vitro models of disease, particularly cancer.

Antiproliferative Mechanisms in Cancer Cell Lines

The ability of indazole derivatives to inhibit cancer cell proliferation is a widely reported phenomenon, with studies detailing their efficacy against various cell lines, including the lung carcinoma cell line A549 and the breast cancer cell line MCF-7.

A series of novel polysubstituted indazoles demonstrated significant in vitro antiproliferative activity against human ovarian cancer (A2780) and lung cancer (A549) cell lines. researchgate.net The most potent compounds exhibited IC50 values in the sub-micromolar to low micromolar range. researchgate.net Mechanistic studies for one of these compounds suggested that its mode of action involves interference with the microtubule system, leading to an increase of cells in the G2/M phase of the cell cycle and the appearance of polyploid cells. researchgate.net

Indazole analogues have also shown activity against breast cancer cells. Certain pyrimido[1,2-b]indazole derivatives exhibited a moderate to significant anti-growth effect against the MCF-7 breast cancer cell line. mdpi.com In another study, novel indazole analogues of curcumin (B1669340) were synthesized and tested against several cancer cell lines. While activity was most pronounced against colorectal carcinoma (WiDr) cells, moderate cytotoxicity was also observed against MCF-7 cells.

Interactive Data Table: Antiproliferative Activity of Indazole Analogues

| Compound Class | Cell Line | Activity | IC50 (µM) |

| Polysubstituted Indazoles | A549 (Lung) | Antiproliferative | 0.64 - 17 |

| Pyrimido[1,2-b]indazole Analogues | MCF-7 (Breast) | Anti-growth | Not specified |

| Curcumin Indazole Analogue (3b) | MCF-7 (Breast) | Cytotoxic | 60.14 |

Note: Data compiled from multiple studies on different classes of indazole analogues. researchgate.netmdpi.com

Antioxidant Activity Mechanisms

An active metabolite of the indazole derivative DY-9760e, known as DY-9836, has demonstrated antioxidant properties in vitro by inhibiting the elevated production of superoxide (B77818) in cultured cardiomyocytes. nih.gov This suggests a mechanism of reducing oxidative stress at the cellular level. While direct DPPH assay data for this compound is scarce, studies on related heterocyclic compounds like benzimidazoles show that the presence and position of hydroxyl groups on the aromatic rings are crucial for potent radical scavenging activity. This indicates that the antioxidant capacity of indazole analogues can likely be tuned through specific structural modifications.

Antimicrobial and Antifungal Activity Mechanisms

The indazole nucleus is a key structural motif in a variety of synthetic compounds that exhibit a wide range of antimicrobial and antifungal activities. rsc.org The mechanisms underlying these effects are diverse and often depend on the specific substitutions on the indazole ring.

A primary mechanism of antibacterial action for some indazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.gov For instance, certain 3-phenyl-1H-indazole derivatives have been identified as inhibitors of the GyrB subunit of DNA gyrase. nih.gov This inhibition disrupts the DNA supercoiling process, ultimately leading to bacterial cell death. Molecular docking studies have further elucidated the interaction of indazole compounds with the ATP-binding site of GyrB, highlighting the structural basis for their inhibitory activity.

In addition to DNA gyrase inhibition, other mechanisms may contribute to the antimicrobial effects of indazole analogues. Some studies suggest that these compounds can interfere with bacterial cell wall synthesis or disrupt the integrity of the cell membrane. The broad-spectrum activity of certain indazole derivatives against both Gram-positive and Gram-negative bacteria underscores the potential for multiple mechanisms of action. rsc.org

The antifungal activity of indazole analogues, particularly against species like Candida albicans, is also a subject of ongoing research. researchgate.net While the precise mechanisms are still being fully elucidated, some evidence points towards the inhibition of fungal-specific enzymes. For example, lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway, is a common target for antifungal drugs. mdpi.com Molecular docking studies of some pyrazole (B372694) derivatives, which are structurally related to indazoles, have shown favorable binding energies for CYP51, suggesting a potential mechanism of action. mdpi.com It is plausible that certain indazole analogues share this or similar mechanisms, disrupting the fungal cell membrane and inhibiting growth.

Research on various substituted indazoles has demonstrated their efficacy against a range of microbial strains. The following table summarizes the in vitro antimicrobial and antifungal activities of selected indazole analogues.

| Compound/Analogue | Target Organism(s) | Observed In Vitro Activity/Mechanism |

| 3-Phenyl-1H-indazole derivatives | Staphylococcus aureus, E. coli | Inhibition of DNA gyrase B. nih.gov |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, E. coli, Bacillus megaterium, Candida albicans | Broad-spectrum antimicrobial and antifungal activity observed in well diffusion assays. researchgate.net |

| 2,3-Diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition. |

| (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | Gram-positive and Gram-negative bacteria | Potent antibacterial activity, potentially through inhibition of E. coli MurB. nih.gov |

Anti-inflammatory Response Mechanisms

The anti-inflammatory properties of indazole derivatives are well-documented, with several mechanisms contributing to their effects. researchgate.netnih.gov A primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.netresearchgate.net COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

In vitro studies have demonstrated that various indazole compounds can selectively inhibit COX-2 over the constitutive COX-1 isoform. researchgate.net This selectivity is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have provided insights into the binding of indazole derivatives to the active site of COX-2, revealing key interactions with amino acid residues that contribute to their inhibitory activity. researchgate.net

Furthermore, some indazole compounds exhibit antioxidant properties by scavenging free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and inhibiting lipid peroxidation. researchgate.net Since oxidative stress is closely linked to inflammation, this free-radical scavenging activity may also contribute to their anti-inflammatory effects.

The following table summarizes the in vitro anti-inflammatory mechanisms observed for various indazole analogues.

| Compound/Analogue | In Vitro Model/Target | Observed Anti-inflammatory Mechanism |

| Indazole and its derivatives | Cyclooxygenase (COX) assay | Concentration-dependent inhibition of COX-2. researchgate.net |

| Indazole and its derivatives | Lipopolysaccharide (LPS)-stimulated macrophages | Inhibition of TNF-α and Interleukin-1β (IL-1β) release. researchgate.netnih.gov |

| Indazole and its derivatives | DPPH assay, Lipid peroxidation assay | Free radical scavenging and inhibition of lipid peroxidation. researchgate.net |

| 1H-Indazole analogues | Molecular docking with COX-2 (PDB ID: 3NT1) | Significant binding affinity, suggesting potential for COX-2 inhibition. researchgate.net |

| N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives | Albumin denaturation assay, p38 MAP kinase assay | Inhibition of protein denaturation and p38 MAP kinase activity. acs.orgnih.gov |

Ligand-Protein Interaction Analysis from In Vitro Data

Molecular docking studies on a variety of indazole derivatives have frequently targeted enzymes involved in inflammation and microbial replication. For instance, in the context of anti-inflammatory activity, the binding of indazole analogues to the active site of COX-2 has been extensively modeled. researchgate.net These studies often reveal that the indazole core can form crucial hydrogen bonds and hydrophobic interactions with key residues within the enzyme's active site, thereby blocking substrate access and inhibiting its catalytic function. The specific substitutions on the indazole ring are shown to play a significant role in determining the binding affinity and selectivity for COX-2. researchgate.net

Similarly, for antimicrobial activity, docking studies have explored the interaction of indazole compounds with bacterial enzymes like DNA gyrase. nih.gov These simulations have illustrated how the indazole scaffold can fit into the ATP-binding pocket of the GyrB subunit, mimicking the binding of the natural substrate and acting as a competitive inhibitor.

The following table presents a summary of molecular docking studies conducted on various indazole analogues, highlighting their predicted binding affinities and key interactions with protein targets. This data provides a basis for hypothesizing the potential interactions of this compound.

| Indazole Analogue | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 1H-Indazole analogues with difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups | Cyclooxygenase-2 (COX-2) (3NT1) | -9.11, -8.80, -8.46 | Interactions with residues such as Phe381, Leu352, Val523, and Ala527. researchgate.net |

| (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone | Cyclooxygenase-2 (COX-2) (3NT1) | -8.49 | Hydrogen bonding with Gly526. researchgate.net |

| (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | E. coli MurB | - | Hydrogen bonding and hydrophobic interactions within the active site. nih.gov |

These in silico findings, while predictive in nature, offer valuable guidance for the rational design of future in vitro and in vivo studies to confirm the biological activities and elucidate the precise mechanisms of action for this compound.

Advanced Analytical Methodologies for the Characterization and Research of Ethyl 1 Methyl 1h Indazole 7 Carboxylate

Spectroscopic Techniques for Structural Elucidation (NMR, IR, and Mass Spectrometry)

Spectroscopic methods are fundamental tools for elucidating the molecular structure of Ethyl 1-methyl-1H-indazole-7-carboxylate. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to confirm the compound's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. In a typical spectrum for this compound, distinct signals would be expected for the protons on the indazole ring, the N-methyl group, and the ethyl ester group. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns helping to confirm the 7-carboxylate substitution pattern. The N-methyl group would present as a singlet, while the ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons of the indazole core, the N-methyl carbon, and the two carbons of the ethyl group. The chemical shift of the carbonyl carbon is typically found significantly downfield (δ > 160 ppm). The assignment of the aromatic carbons is crucial for distinguishing between isomers, a task often aided by advanced 2D NMR techniques. rug.nl

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ ppm) This table presents predicted chemical shift ranges based on data from structurally similar indazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

| Indazole-H3 | ~8.0-8.2 | ~134-136 | Proton on the pyrazole (B372694) ring of the indazole system. |

| Indazole-H4/H5/H6 | ~7.0-7.9 | ~110-130 | Aromatic protons on the benzene (B151609) ring portion. |

| N-CH₃ | ~4.0-4.2 | ~35-37 | Singlet signal for the methyl group attached to the N1 position. |

| O-CH₂-CH₃ | ~4.3-4.5 | ~60-62 | Quartet signal for the methylene group of the ethyl ester. |

| O-CH₂-CH₃ | ~1.3-1.5 | ~14-15 | Triplet signal for the terminal methyl group of the ethyl ester. |

| C=O | --- | ~165-168 | Carbonyl carbon of the ethyl carboxylate group. |

| Indazole C3a/C7a | --- | ~125, ~141 | Fused carbons of the indazole ring system. rug.nl |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming key structural features. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester group. researchgate.net Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The presence of C-O and C-N stretching bands would further corroborate the structure. The specific fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the molecule as a whole. googleapis.com

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (Molecular Formula: C₁₁H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate molecular weight (204.0899 g/mol ). The mass spectrum typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ in techniques like Electrospray Ionization (ESI). researchgate.net Analysis of the fragmentation pattern can further support the proposed structure, with expected losses of fragments corresponding to the ethyl group (-29 Da) or the ethoxy group (-45 Da).

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both isolating this compound from reaction mixtures and for determining its purity.

Isolation via Column Chromatography The synthesis of N-alkylated indazoles often yields a mixture of N1 and N2 regioisomers. rug.nl this compound (the N1 isomer) must be separated from its corresponding N2 isomer. Flash column chromatography is the standard method for this preparative separation. The crude reaction mixture is loaded onto a silica (B1680970) gel column, and a solvent system, typically a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or petroleum ether, is used as the mobile phase. The isomers exhibit different affinities for the stationary phase, allowing them to be eluted and collected as separate, pure fractions. The N1 isomer is generally reported to be the major product and often elutes first. rug.nl

Purity Assessment by High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound with high accuracy. A reversed-phase HPLC method, likely using a C18 column, is standard. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the indazole chromophore absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the title compound and comparing it to the total area of all peaks in the chromatogram. This method can detect and quantify even trace amounts of impurities, such as residual starting materials or the N2 isomer. google.com

Interactive Data Table: Typical Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Flash Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes/Petroleum Ether | Isolation and purification from reaction byproducts and isomers. |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water | High-resolution purity assessment and quantification. google.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous confirmation of connectivity and stereochemistry, which is especially valuable for distinguishing between closely related isomers.

To perform this analysis, a suitable single crystal of this compound must be grown. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound. nih.gov The crystal is then mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined.

The data obtained from an X-ray crystal structure analysis provides:

Unambiguous Isomer Confirmation: It definitively confirms that the methyl group is on the N1 position and the carboxylate group is at the C7 position of the indazole ring. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained.

Conformation: The analysis reveals the preferred conformation of the ethyl ester group relative to the plane of the indazole ring. nih.gov

Intermolecular Interactions: It shows how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or π–π stacking interactions that stabilize the crystal structure. researchgate.net

In the context of indazole chemistry, where N-alkylation can lead to different isomers, X-ray crystallography provides the ultimate structural proof, resolving any ambiguities that might remain after spectroscopic analysis. nih.gov

Pre Clinical Pharmacokinetic Pk Evaluation and in Silico Adme Prediction for Indazole Carboxylates

In Silico Prediction of Absorption and Distribution Properties

In the early stages of drug discovery, in silico tools are invaluable for predicting the ADME properties of novel compounds, thereby reducing the risk of late-stage failures. nih.gov For indazole carboxylates, various computational models are employed to estimate their potential for absorption and distribution in the body. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), solubility, and polar surface area (PSA).

Studies on various heterocyclic compounds, including indazole derivatives, utilize platforms like Swiss-ADME to generate these predictions. asianpubs.orgresearchgate.netnih.govjaptronline.com These tools assess drug-likeness based on established rules like Lipinski's rule of five, which helps in identifying compounds with a higher probability of good oral bioavailability. For a compound like Ethyl 1-methyl-1H-indazole-7-carboxylate, the predicted properties would be compared against these benchmarks.

The distribution of a compound is significantly influenced by its ability to cross biological membranes and its affinity for plasma proteins. nih.gov In silico models can predict the likelihood of a compound crossing the blood-brain barrier (BBB) and its potential for binding to plasma proteins. High plasma protein binding can affect the free concentration of the drug available to exert its pharmacological effect. nih.gov

Table 1: Predicted Physicochemical and Absorption Properties for an Exemplary Indazole Carboxylate

| Parameter | Predicted Value | Significance for Absorption & Distribution |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's rule, favoring absorption. |

| LogP (Lipophilicity) | 1-3 | Optimal range for membrane permeability. |

| Aqueous Solubility | Moderately Soluble | Sufficient solubility is crucial for absorption. nih.gov |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Influences membrane penetration and bioavailability. |

| H-bond Donors | < 5 | Adherence to Lipinski's rule. |

| H-bond Acceptors | < 10 | Adherence to Lipinski's rule. |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. nih.gov |

| BBB Permeant | No/Low | Suggests limited penetration into the central nervous system. |

| Plasma Protein Binding | High | May influence the compound's distribution and half-life. nih.gov |

Note: The values in this table are illustrative examples based on typical in silico predictions for drug-like small molecules and are not specific experimental data for this compound.

Computational Assessment of Metabolic Stability and Excretion Pathways

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. In silico methods are employed to predict the sites on a molecule most susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

For indazole derivatives, the position of substituents on the indazole ring can significantly impact metabolic stability. jopir.in For instance, modifications at certain positions can block sites of metabolism, thereby increasing the compound's half-life. nih.gov Computational models can identify these potential "metabolic hotspots." Studies on related heterocyclic structures have shown that replacing metabolically labile groups, such as esters, with more stable bioisosteres, like 1,2,4-oxadiazoles, can markedly improve metabolic stability. acs.org

The primary routes of excretion are also predicted computationally. These models estimate whether a compound is likely to be cleared by the liver (hepatic clearance) or the kidneys (renal clearance). This is often predicted based on the compound's physicochemical properties and its predicted interaction with metabolic enzymes and transporters.

Table 2: Predicted Metabolism and Excretion Properties for an Exemplary Indazole Carboxylate

| Parameter | Prediction | Implication for Pharmacokinetics |

|---|---|---|

| CYP450 Substrate | Yes (e.g., CYP3A4, CYP2D6) | Indicates potential for drug-drug interactions. |

| CYP450 Inhibitor | Low Probability | Suggests a lower risk of inhibiting the metabolism of other drugs. |

| Metabolic Stability (in vitro T½) | Moderate to High | A longer half-life suggests slower metabolic breakdown. nih.gov |

| Predicted Major Metabolites | Hydroxylation, N-dealkylation | Identifies likely metabolic pathways. mdpi.com |

| Primary Route of Excretion | Hepatic | Suggests the liver is the main organ of elimination. |

| Renal Clearance | Low | Indicates minimal excretion through the kidneys. |

Note: This table presents illustrative predictions for a hypothetical indazole carboxylate based on general findings for this class of compounds and does not represent specific experimental data.

Pharmacokinetic Modeling for Indazole Derivatives

Pharmacokinetic (PK) modeling involves the use of mathematical models to describe and predict the concentration-time course of a drug in the body. For indazole derivatives, PK modeling integrates in vitro data and in silico predictions to simulate the likely pharmacokinetic behavior in vivo. This approach allows for the early estimation of key PK parameters such as clearance, volume of distribution, and half-life.

The process often begins with physiologically based pharmacokinetic (PBPK) models, which incorporate system-specific data (e.g., blood flow rates, tissue volumes) and drug-specific data (e.g., solubility, permeability, metabolic stability). These models can simulate drug concentrations in various tissues and predict the impact of different dosing regimens.

For indazole derivatives, PK modeling can help in understanding the structure-pharmacokinetic relationships. For example, by comparing the modeled PK profiles of different analogues, researchers can identify substitutions that lead to improved oral bioavailability or a more desirable half-life. nih.gov Molecular dynamics simulations can further refine these models by providing insights into the dynamic interactions between the indazole compound and metabolic enzymes, helping to explain observed metabolic profiles. researchgate.net This integrated computational approach is crucial for optimizing the pharmacokinetic properties of new indazole-based drug candidates before they advance to more extensive preclinical and clinical testing.

Future Directions and Translational Perspectives in Indazole Carboxylate Research

Development of Next-Generation Indazole-Based Chemical Probes

The creation of precise chemical probes is fundamental to elucidating complex biological pathways and validating novel drug targets. Indazole carboxylates are increasingly being developed for this purpose, moving beyond their role as therapeutic candidates to become tools for basic research. The development of these next-generation probes hinges on innovative synthetic strategies that allow for the controlled modification of the indazole core.

A key strategy is late-stage functionalization (LSF) , which enables the diversification of complex molecules like indazole carboxylates at a late point in the synthetic sequence. nih.gov This approach is particularly powerful for creating a library of closely related analogues with subtle structural variations. For instance, modern techniques like C-H borylation can be used to introduce new functional groups onto the indazole ring, altering the electronic properties of the molecule without requiring a complete de novo synthesis. nih.gov This allows researchers to systematically probe structure-activity relationships (SAR) and structure-property relationships. By generating a panel of indazole-based probes, scientists can map the binding pockets of target proteins with high precision and understand the specific interactions that drive biological activity.

Research has demonstrated the derivatization of indazole intermediates to develop potent and selective antagonists for targets such as the mineralocorticoid receptor. nih.gov This process of refining lead compounds through targeted chemical modifications is essential for creating probes that can selectively engage a single biological target, thereby minimizing off-target effects and providing clearer insights into cellular mechanisms. The synthesis of numerous N1-substituted 1H-indazole-3-ethyl carboxylate derivatives for biological evaluation further underscores the effort to generate diverse chemical entities that can serve as probes for various biological systems, including those involved in inflammation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole Design

The traditionally linear and often lengthy design-make-test-analyze (DMTA) cycle in medicinal chemistry is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). acs.orgnih.gov These computational tools are particularly well-suited for navigating the vast chemical space of indazole carboxylates to identify promising new molecules more efficiently. nih.govresearchgate.net

Furthermore, AI and ML are transforming the process of virtual screening and lead optimization. nih.govbohrium.com Algorithms can screen virtual libraries containing millions of hypothetical indazole carboxylate structures against a computationally modeled biological target to predict binding affinity and other drug-like properties. bohrium.comnih.gov This in silico approach prioritizes a smaller, more manageable number of compounds for actual synthesis and biological testing. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, which brings together academic and industry partners, is actively developing and evaluating these data-driven tools to enhance the discovery of new molecular entities. acs.orgnih.gov By retraining models on proprietary, in-house data, organizations can improve predictive accuracy for the specific chemical space they are exploring, such as novel indazole scaffolds. acs.org

Exploration of Novel Biological Targets for Indazole Carboxylates

While indazoles have a well-established history in targeting kinases and other enzymes in oncology, current research is broadening the scope of their therapeutic potential by identifying and validating a range of novel biological targets. nih.gov The structural plasticity of the indazole carboxylate core allows it to be adapted to interact with diverse protein families implicated in a variety of diseases.

Recent studies have identified several new and promising targets for indazole-based compounds:

Heat Shock Protein 90 (HSP90): Indazole analogues have been designed as C-terminal inhibitors of HSP90, a chaperone protein that is critical for the stability of many oncoproteins. nih.gov Inhibition of HSP90 represents a promising strategy for treating cancers, including those that have developed resistance to other therapies. nih.gov

Mineralocorticoid Receptor (MR): The development of indazole-based mineralocorticoid receptor antagonists (MRAs) is being pursued for conditions like hypertension and heart failure. nih.gov

Tropomyosin Receptor Kinase A (TrkA): In silico and biological studies have highlighted indazole-pyridine hybrids as potential inhibitors of TrkA, a target associated with breast cancer. nih.gov

Sodium-Glucose Cotransporter 1 (SGLT1): Novel indazole derivatives bearing carbohydrate moieties are being explored as SGLT1 inhibitors, which could enhance the efficacy of receptor tyrosine kinase inhibitors in cancer therapy. biorxiv.org

Fibroblast Growth Factor Receptors (FGFRs): Using fragment-led de novo design, researchers have discovered 1H-indazole derivatives that inhibit FGFR kinases, which are implicated in various cancers. nih.gov

This expansion into new target spaces demonstrates the enduring relevance of the indazole carboxylate scaffold. The ability to fine-tune the molecule's substituents allows for the optimization of potency and selectivity against these novel targets, opening up new avenues for the treatment of a wide array of human diseases.

Q & A

Q. Purity Optimization :

- Recrystallization : Use solvents like ethanol/water mixtures to isolate high-purity crystals.

- Chromatography : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to remove byproducts.

- Analytical Validation : Confirm purity via HPLC (≥95% purity threshold) and monitor reaction progress with TLC .

Basic: What spectroscopic methods are most effective for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at N1 vs. C3). Key signals include the ethyl ester (δ ~4.3 ppm for CH₂, ~1.3 ppm for CH₃) and indazole aromatic protons (δ 7.5–8.5 ppm) .

- FTIR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-N (indazole ring ~1600 cm⁻¹) functional groups .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out structural isomers.

Q. Resolving Discrepancies :

- Cross-validate with X-ray crystallography (e.g., SHELX for refinement) to resolve ambiguities in substituent positioning .

- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Basic: How can computational tools aid in predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects and thermal stability in different solvents (e.g., DMSO vs. ethanol).

- Mercury CSD : Analyze packing motifs and hydrogen-bonding interactions in crystallographic data to infer stability .

Advanced: How to design structure-activity relationship (SAR) studies to explore the impact of substituents on bioactivity?

Methodological Answer:

Substituent Variation : Synthesize analogs with modifications at:

- C7 position : Replace carboxylate with amide or ketone groups.

- N1 position : Substitute methyl with ethyl or benzyl groups.

Activity Profiling : Test analogs in enzymatic assays (e.g., kinase inhibition) or receptor-binding studies.

Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets).

Q. Example SAR Table :

| Substituent Position | Modification | Observed Bioactivity (IC₅₀) | Target |

|---|---|---|---|

| C7 | Carboxylate | 12 µM | Kinase X |

| C7 | Amide | 45 µM | Kinase X |

| N1 | Benzyl | >100 µM | Kinase X |

Data derived from structural analogs in .

Advanced: What strategies can resolve contradictions between experimental and computational data (e.g., XRD vs. NMR-derived conformers)?

Methodological Answer:

- Multi-Method Refinement : Combine XRD (SHELXL) for absolute configuration with NOESY NMR to validate solution-phase conformers .

- Error Analysis : Quantify uncertainties in computational models (e.g., RMSD in MD simulations) and experimental measurements (e.g., R-factor in XRD).

- Consensus Scoring : Use software like Mercury CSD to compare experimental crystal structures with DFT-optimized geometries .

Advanced: How can researchers optimize reaction conditions using design of experiments (DOE) for scaled synthesis?

Methodological Answer:

Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) via Plackett-Burman design.

Response Surface Methodology (RSM) : Use central composite design to model interactions between factors and maximize yield.

Statistical Validation : Perform ANOVA to confirm significance (p < 0.05) and ensure reproducibility across batches.

Q. Example DOE Table :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Catalyst (mol%) | 5 | 15 | 12 |

| Reaction Time (h) | 6 | 24 | 18 |

Advanced: What in vitro models are appropriate for assessing the toxicity profile of this compound?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin reduction in HepG2 (liver) and HEK293 (kidney) cell lines.

- Genotoxicity : Perform Ames test (bacterial reverse mutation) and comet assay (DNA strand breaks).

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS.

Q. Key Considerations :

- Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays with triplicate replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.